molecular formula C11H15N3O4 B14883836 2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B14883836
M. Wt: 253.25 g/mol
InChI Key: OAYDIGSJJUXKBB-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a piperidine ring with a tetrahydropyrimidine core, making it a versatile candidate for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a piperidine derivative with a suitable pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent choice play crucial roles in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of cancer cell proliferation or modulation of neurotransmitter activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow for versatile chemical modifications and a broad range of applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

2,4-dioxo-1-(piperidin-3-ylmethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H15N3O4/c15-9-8(10(16)17)6-14(11(18)13-9)5-7-2-1-3-12-4-7/h6-7,12H,1-5H2,(H,16,17)(H,13,15,18)

InChI Key

OAYDIGSJJUXKBB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2C=C(C(=O)NC2=O)C(=O)O

Origin of Product

United States

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